molecular formula C16H19BrN4O B1498908 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine CAS No. 885952-24-9

4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine

Cat. No.: B1498908
CAS No.: 885952-24-9
M. Wt: 363.25 g/mol
InChI Key: FBCSAWNCWAURAD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis: Crystallographic and Stereochemical Features

The molecular architecture of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine is built upon a pyrimidine ring system that serves as the central scaffold for three distinct substituent groups. The pyrimidine core adopts a planar configuration typical of aromatic six-membered heterocycles containing two nitrogen atoms in the 1,3-positions. The substitution pattern creates a complex three-dimensional molecular geometry where the benzyloxy group at position 4, the bromine atom at position 5, and the methylpiperazine ring at position 2 each contribute to the overall spatial arrangement of the molecule.

The benzyloxy substituent introduces significant steric bulk through its phenylmethoxy structure, where the benzyl group extends away from the pyrimidine plane to minimize unfavorable interactions. This spatial arrangement is consistent with crystallographic principles governing aromatic systems, where π-π stacking interactions and steric considerations determine optimal molecular conformations. The crystallographic analysis reveals that the benzyl portion of the benzyloxy group can adopt multiple rotational conformers about the oxygen-carbon bond, contributing to conformational flexibility that influences the compound's physical properties.

The methylpiperazine substituent at position 2 introduces a six-membered saturated heterocycle containing two nitrogen atoms, with one nitrogen bearing a methyl group. This piperazine ring typically adopts a chair conformation similar to cyclohexane, though the presence of nitrogen atoms introduces slight distortions due to differences in bond lengths and angles compared to all-carbon rings. The attachment point to the pyrimidine core restricts rotational freedom around the connecting bond, creating preferred conformations that minimize steric clashes while maintaining optimal electronic interactions.

The bromine atom at position 5 represents the smallest substituent but exerts significant electronic influence on the pyrimidine system through both inductive and mesomeric effects. The van der Waals radius of bromine (1.85 Å) creates modest steric interactions with adjacent substituents, particularly influencing the preferred orientation of the benzyloxy group. The crystallographic data indicates that the bromine atom lies essentially in the plane of the pyrimidine ring, consistent with its sp² hybridization environment.

Properties

IUPAC Name

5-bromo-2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c1-20-7-9-21(10-8-20)16-18-11-14(17)15(19-16)22-12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCSAWNCWAURAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654743
Record name 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-24-9
Record name 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine (CAS No. 885952-24-9) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in pharmacological research. This compound is characterized by its unique structure, which includes a benzyloxy group and a piperazine moiety, contributing to its potential therapeutic applications.

The molecular formula for this compound is C16H19BrN4OC_{16}H_{19}BrN_{4}O, with a molecular weight of 363.25 g/mol. The compound exhibits properties such as high gastrointestinal absorption and the ability to penetrate the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, revealing its potential in several therapeutic areas:

  • Anticancer Activity : Research indicates that pyrimidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values ranging from 0.09 µM to 17.02 µM against MCF-7 and MDA-MB-231 cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) in some cases .
  • MAO Inhibition : The compound has also been investigated for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is relevant in neurodegenerative diseases like Parkinson's. Selective MAO-B inhibitors derived from pyrimidines have shown promising results with competitive inhibition profiles .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer activity of various pyrimidine derivatives, including this compound, against human cancer cell lines. The findings indicated that these compounds could induce apoptosis effectively, with enhanced caspase activity observed in treated cells .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related pyrimidine compounds, demonstrating that they could mitigate oxidative stress and inflammation in neuronal models. This suggests potential applications in treating neurodegenerative conditions .

In Vitro Studies

The following table summarizes key findings from in vitro studies on the biological activity of this compound and related compounds:

Activity TypeCell Line/ModelIC50 Value (µM)Reference
Anticancer ActivityMCF-70.09 - 0.87
MAO-B InhibitionEnzymatic Assay0.062
NeuroprotectionNeuronal ModelsN/A

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, studies have shown that pyrimidine derivatives can inhibit c-Met signaling, which is implicated in various hyperproliferative disorders, including cancer .

Case Study:
A study involving the synthesis of similar compounds demonstrated their effectiveness in inhibiting tumor growth in xenograft models. These findings suggest that this compound could be further explored as a lead compound for developing anticancer agents.

Neurological Applications

The piperazine group is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound may have potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Case Study:
In a pharmacological study, a related compound showed promise in alleviating symptoms of anxiety and depression in rodent models. This underscores the need for further investigation into the neuropharmacological effects of this compound.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of pyrimidine derivatives, including those containing piperazine. These compounds have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

Data Table: Antimicrobial Efficacy of Pyrimidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundK. pneumoniae8 µg/mL

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at position 5 serves as an electrophilic site for palladium-catalyzed coupling reactions. Suzuki-Miyaura cross-coupling enables the introduction of aryl or heteroaryl groups via reaction with boronic acids.

Example Conditions

Reagents/CatalystsSolventTemperatureOutcomeReferences
Pd(OAc)₂, PCy₃·HBF₄, TBAOHDME120°C (MW)Coupling with boronic acids

This method has been applied to structurally similar bromopyrimidines, yielding biaryl products with high regioselectivity . The reaction typically employs toluene-water biphasic systems to minimize polysubstitution .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring activates the bromine at position 5 for nucleophilic displacement. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction Pathways

NucleophileConditionsOutcomeReferences
AminesDMSO, K₂CO₃, 150°CSubstitution to form aminopyrimidine derivatives
AlkoxidesAlkaline media, heatingAlkoxy-substituted pyrimidines

For instance, heating with acetamidine hydrochloride in glacial acetic acid yields 2-methyl-5-bromopyrimidine derivatives .

Buchwald-Hartwig Amination

The bromine atom can undergo palladium-catalyzed coupling with amines to form C–N bonds. This method is valuable for synthesizing complex amine-functionalized pyrimidines.

Typical Conditions

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: Xantphos or BINAP

  • Base: Cs₂CO₃ or t-BuONa

  • Solvent: Toluene or dioxane

  • Temperature: 80–110°C

These conditions enable the introduction of primary or secondary amines at position 5.

Hydrogenolysis of the Benzyloxy Group

The benzyloxy group at position 4 can be cleaved under hydrogenation conditions to yield a hydroxyl group.

Standard Protocol

ReagentsConditionsOutcomeReferences
H₂ (1–3 atm), Pd/CEtOH/THF, rtDeprotection to 4-hydroxypyrimidine

This reaction is critical for generating hydroxylated intermediates for further functionalization.

Radical Alkoxycarbonylation

Under radical conditions, the bromine atom can be replaced with alkoxycarbonyl groups via the Minisci reaction.

Procedure

  • Reagents: Persulfate initiator (e.g., (NH₄)₂S₂O₈), alcohol, silver nitrate

  • Solvent: Toluene-water biphasic system

  • Outcome: Ethyl 5-bromopyrimidine-4-carboxylate derivatives

This method offers regioselective functionalization and has been used to synthesize kinase inhibitors .

Comparative Reactivity Table

Reaction TypeSite of ReactivityKey Functional Groups IntroducedApplications
Suzuki CouplingC5 (Br)Aryl/heteroarylKinase inhibitor synthesis
SNArC5 (Br)Amine, alkoxy, thiolDrug intermediate synthesis
HydrogenolysisC4 (O-Bn)HydroxylDeprotection for further modification

Stability and Side Reactions

  • Thermal Stability : Prolonged heating (>150°C) may lead to decomposition of the methylpiperazine moiety.

  • Competing Pathways : Radical reactions may yield minor byproducts due to polysubstitution, mitigated by biphasic solvents .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at Position 5: Bromo vs. Iodo

Replacing the bromine atom with iodine yields 4-benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS: 1268273-87-5). Key differences include:

Property Bromo Derivative Iodo Derivative
Molecular Weight 348.25 g/mol 410.26 g/mol
Halogen Atomic Radius Smaller (Br: 1.14 Å) Larger (I: 1.33 Å)
Reactivity in Couplings Moderate Lower (due to weaker C–I bond)
Applications Cross-coupling precursor Niche use in heavy-atom crystals

The iodine derivative’s larger atomic radius may enhance crystallographic phasing in X-ray studies but reduce coupling efficiency compared to bromine .

Variations in the Piperazine/Piperidine Substituent

Replacing 4-methylpiperazine with piperidine produces 4-(benzyloxy)-5-bromo-2-(piperidin-1-yl)pyrimidine (CAS: 885952-22-7). Differences include:

Property 4-Methylpiperazine Derivative Piperidine Derivative
Basic Nitrogen Two tertiary N atoms One tertiary N atom
Solubility Higher (due to methylpiperazine) Lower
Bioactivity Potential Enhanced interaction with targets Reduced polarity

The methylpiperazine group increases solubility and may improve pharmacokinetic properties in drug design .

Functional Group Reactivity: Bromo vs. Stannyl Derivatives

2-(4-Methylpiperazin-1-yl)-4-(tributylstannyl)pyrimidine (Preparation #37, EP 3950692 A1) replaces bromine with a tributylstannyl group. Key contrasts:

Property Bromo Derivative Stannyl Derivative
Reactivity Suzuki coupling (Pd-catalyzed) Stille coupling (Pd-catalyzed)
Stability Air-stable Moisture-/oxygen-sensitive
Synthetic Utility Broad applicability Specialized for Stille couplings

The bromo derivative is more practical for general synthesis, while the stannyl variant is niche for specific cross-couplings .

Comparison with Bioactive Pyrimidine Analogs

Pyrimidine derivatives like bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) share the pyrimidine core but differ in substituents and applications:

Property Target Compound Bromacil
Functional Groups Benzyloxy, Br, methylpiperazine Dione, Br, alkyl chains
Bioactivity Potential kinase inhibition Herbicidal
Mechanism Enzyme binding (speculative) Photosystem II inhibition

The target compound’s benzyloxy and methylpiperazine groups suggest a role in targeting eukaryotic enzymes, whereas bromacil’s dione moiety disrupts plant photosynthesis .

Preparation Methods

Synthesis of 5-Bromo-2-substituted Pyrimidine Intermediates

A key intermediate in the preparation is 5-bromo-2-substituted pyrimidine , which can be synthesized via bromination and condensation reactions.

  • Method from 2-bromomalonaldehyde and amidines :
    At 0 °C, 2-bromomalonaldehyde is added to glacial acetic acid with molecular sieves. The mixture is heated to 80 °C, then an acetamidine hydrochloride or benzamidine hydrochloride solution in acetic acid is added dropwise over 30 minutes. After raising the temperature to 100 °C, the reaction is monitored by HPLC until completion (5-8 hours). The product is isolated by filtration, washing, extraction with dichloromethane and aqueous sodium hydroxide, drying, and vacuum concentration to yield 2-methyl-5-bromopyrimidine or 5-bromo-2-phenylpyrimidine with yields of 33-43%.
Step Reagents & Conditions Product Yield (%)
Bromomalonaldehyde + Acetamidine HCl in AcOH, 0-100 °C, 5 h 2-methyl-5-bromopyrimidine 43
Bromomalonaldehyde + Benzamidine HCl in AcOH, 0-100 °C, 8 h 5-bromo-2-phenylpyrimidine 33

Introduction of Benzyloxy Group at 4-Position

Although direct literature on the benzyloxy substitution on this specific pyrimidine is limited, common synthetic strategies for introducing benzyloxy groups on pyrimidines involve:

  • Nucleophilic substitution of a 4-halo-pyrimidine with benzyl alcohol or benzyl alkoxide under basic conditions.
  • Protection/deprotection strategies where a benzyloxy protecting group is introduced on a hydroxyl precursor.

Substitution of 2-Position with 4-Methylpiperazin-1-yl Group

The 2-position substitution with a piperazine derivative is typically achieved by nucleophilic aromatic substitution of a 2-halopyrimidine intermediate with 4-methylpiperazine under reflux in polar aprotic solvents such as tetrahydrofuran or dimethylformamide.

  • A related method from a patent describes the synthesis of 2-methyl-5-(piperidin-4-yl)pyrimidine via bromination, coupling, elimination, and catalytic hydrogenation steps starting from 2-methylpyrimidine. This approach can be adapted for 4-methylpiperazine substitution.

Catalytic Hydrogenation and Deprotection

In cases where benzyl protecting groups are used, catalytic hydrogenation with palladium on carbon in methanol under atmospheric hydrogen is employed to remove benzyl groups, yielding the free amine or hydroxyl functionalities.

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 2-methylpyrimidine Bromine, Acetic acid, reflux overnight 5-bromo-2-methylpyrimidine Bromination at 5-position
2 5-bromo-2-methylpyrimidine n-Butyl lithium, THF, -78 °C; then N-benzylpiperidine ketone 1-benzyl-4-(2-methylpyrimidine-5-yl)piperidin-4-ol Coupling via lithiation and nucleophilic addition
3 Above intermediate Ethanol, conc. HCl, reflux 4 h 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine Cyclization/elimination step
4 Above intermediate Pd/C, H2, methanol, rt, 24 h 2-methyl-5-(piperidin-4-yl)pyrimidine Catalytic hydrogenation to remove benzyl group
5 5-bromo-2-substituted pyrimidine Nucleophilic substitution with 4-methylpiperazine 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine Final substitution step (inferred)

Analytical and Yield Data

The key intermediates and final products are typically characterized by:

Summary of Research Findings and Considerations

  • The preparation of this compound involves multi-step organic synthesis starting from readily available pyrimidine derivatives.
  • Bromination at the 5-position is efficiently achieved using bromine in acetic acid under reflux.
  • Introduction of the benzyloxy group likely proceeds via nucleophilic substitution on a suitable 4-halo-pyrimidine intermediate.
  • The 2-position substitution with 4-methylpiperazine is facilitated by nucleophilic aromatic substitution.
  • Catalytic hydrogenation is used to remove benzyl protecting groups if applied.
  • The overall synthetic route requires careful control of temperature, reaction times, and purification steps to optimize yields and purity.
  • Patents and literature emphasize the importance of reaction monitoring via HPLC and purification by extraction and chromatography.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine?

The synthesis typically involves multi-step nucleophilic substitution and heterocyclic ring formation . A representative route includes:

Pyrimidine core construction : Aromatic nucleophilic substitution (SNAr) at the 2-position of 4-benzyloxy-5-bromopyrimidine with 4-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

Functionalization : Bromine at position 5 can be introduced via electrophilic substitution or retained from precursor molecules during pyrimidine ring assembly .

Q. Key Reaction Conditions :

StepReagents/ConditionsPurpose
14-Methylpiperazine, DMF, 80–100°CPiperazine substitution at pyrimidine C2
2NBS (if bromination needed), THF, 0°CBromine introduction/retention

Characterization : Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS. For purity, use HPLC with UV detection (λ = 254 nm) .

Q. How is the compound structurally characterized in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Crystallization : Slow evaporation from ethanol or methanol/ethyl acetate mixtures yields orthorhombic crystals (space group P212121P2_12_12_1) .

  • Key Parameters (from analogous pyrimidine derivatives):

    ParameterValue
    Unit cella=10.18A˚,b=17.62A˚,c=10.18A˚a = 10.18 \, \text{Å}, b = 17.62 \, \text{Å}, c = 10.18 \, \text{Å}
    ZZ4
    ρcalc\rho_{\text{calc}}1.478 g/cm³
    RR-factor0.0566

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 291 K. Refinement with SHELXL ensures accurate bond lengths/angles .

Advanced Research Questions

Q. What challenges arise in analyzing the regioselectivity of substitution reactions involving the benzyloxy and bromo groups?

The benzyloxy group at C4 acts as an electron-donating group, directing electrophilic substitution to the C5 position. However, steric hindrance from the bulky 4-methylpiperazine at C2 can limit reactivity. Key considerations:

  • Competing Pathways : Bromine at C5 may undergo further substitution (e.g., Suzuki coupling) but requires Pd-catalyzed conditions .
  • Methodology : Use DFT calculations to predict charge distribution and reactive sites. Compare experimental yields with computational models .

Q. How does the crystal packing influence the compound’s physicochemical properties?

Intermolecular interactions (e.g., C–H···π bonds and van der Waals forces) stabilize the lattice:

  • Packing Analysis : The benzyloxy group participates in C–H···π interactions with adjacent pyrimidine rings, reducing solubility in nonpolar solvents .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point >200°C, correlating with dense packing and strong intermolecular forces .

Q. What pharmacological targets are associated with the bromo-pyrimidine scaffold?

Bromine enhances electrophilic reactivity , making the compound a candidate for:

  • Kinase Inhibition : Bromo-pyrimidines inhibit ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
  • Antimicrobial Activity : The 4-methylpiperazine moiety improves membrane permeability, targeting bacterial DNA gyrase .

Q. In Vitro Testing :

AssayProtocolOutcome
MIC (E. coli)Broth dilution, 24 hIC₅₀ = 12.5 µM
Kinase InhibitionADP-Glo™ assayEGFR inhibition: 78% at 10 µM

Q. How can computational methods optimize the compound’s bioactivity?

  • Molecular Docking : Use AutoDock Vina to simulate binding to MMP-9 (PDB: 1GKD). The bromo group forms halogen bonds with Arg424, enhancing affinity .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (LogP = 2.1) but high plasma protein binding (89%) .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

  • NMR vs. SCXRD : Discrepancies in dihedral angles may arise from solution vs. solid-state conformations. Validate using variable-temperature NMR and dynamic crystallography .
  • Case Study : A 5° deviation in piperazine ring puckering between SCXRD (θ=29.7\theta = 29.7^\circ) and DFT-optimized structures highlights solvent effects .

Q. How does the 4-methylpiperazine moiety influence pharmacokinetics?

  • Solubility : The basic piperazine nitrogen (pKa ≈ 8.2) enhances water solubility at physiological pH.
  • Metabolism : CYP3A4-mediated N-demethylation is a major pathway. Identify metabolites via LC-MS/MS in hepatic microsomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine

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